molecular formula C21H22O4 B13901156 benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate

benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate

Cat. No.: B13901156
M. Wt: 338.4 g/mol
InChI Key: CRNZMSCMGDUZOZ-HXUWFJFHSA-N
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Description

Benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate is a chiral ester derivative featuring a 3,6-dihydro-2H-pyran (a partially unsaturated oxygen-containing heterocycle) linked to a phenyl group.

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxypropanoate

InChI

InChI=1S/C21H22O4/c22-20(21(23)25-15-17-4-2-1-3-5-17)14-16-6-8-18(9-7-16)19-10-12-24-13-11-19/h1-10,20,22H,11-15H2/t20-/m1/s1

InChI Key

CRNZMSCMGDUZOZ-HXUWFJFHSA-N

Isomeric SMILES

C1COCC=C1C2=CC=C(C=C2)C[C@H](C(=O)OCC3=CC=CC=C3)O

Canonical SMILES

C1COCC=C1C2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Biological Activity

Benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate is a synthetic compound belonging to the class of 3-aryl-2-hydroxy propanoic acid derivatives. Its structure features a benzyl group and a dihydropyran moiety, which contribute to its diverse biological activities and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C21H22O4, indicating the presence of multiple functional groups that may influence its biological properties. The chiral center at the 2-position of the propanoate moiety adds to its complexity and specificity in biological interactions.

1. PPAR Agonism

Research indicates that compounds similar to this compound exhibit activity as peroxisome proliferator-activated receptor (PPAR) agonists. PPARs play a crucial role in metabolic regulation and are implicated in the treatment of conditions such as Type 2 diabetes. The compound's ability to activate these receptors suggests potential in metabolic therapies.

2. Neuroprotective and Anti-inflammatory Properties

The dihydropyran moiety is often associated with neuroprotective effects and anti-inflammatory activities. These properties make this compound a candidate for further pharmacological exploration in neurodegenerative diseases and inflammatory conditions.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique aspects of this compound:

Compound Name Structural Features Unique Aspects
Ethyl 3-(4-hydroxyphenyl)-2-hydroxypropanoateHydroxy group on the phenyl ringKnown for anti-inflammatory properties
Isopropyl 3-(4-methoxyphenyl)-2-hydroxypropanoateMethoxy substitution on the phenol ringExhibits enhanced lipophilicity
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoateChlorine substitution increases reactivityPotential use in targeted therapies

The dihydropyran structure of this compound may confer distinct pharmacological properties compared to these compounds.

Study on Monoamine Transporters

In a related study focusing on pyran derivatives, compounds were evaluated for their affinities for dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The results indicated that structural modifications significantly influenced the uptake inhibition profiles, suggesting potential antidepressant effects for certain derivatives . Although this compound was not directly tested, its structural similarities imply it may exhibit comparable activities.

Synthesis and Biological Evaluation

The synthesis of this compound can be achieved through various methods that emphasize controlling reaction conditions for optimal yield and purity. Interaction studies have focused on its binding affinity with biological targets such as PPARs, using techniques like surface plasmon resonance and molecular docking studies to elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several pyran-2-one and pyran derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties.

Functional Group Variations

a. Pyran-2-one Derivatives with Amine Substituents Compounds such as 3-(2-benzoyl-3-butylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14b) and 3-(2-benzoyl-3-benzylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14a) () feature a pyran-2-one core with benzoyl and alkyl/benzylamine side chains. In contrast, the target compound lacks the pyran-2-one lactone ring but incorporates a dihydropyran moiety and a benzyl ester.

b. Amino-Pyran Derivatives 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) () contains amino and cyano groups, which enhance hydrogen-bonding and π-stacking capabilities. The target compound’s benzyl ester and hydroxy group instead prioritize lipophilicity and stereoselective interactions, as seen in other ester-containing pharmaceuticals .

Physicochemical Properties

Property Target Compound (Inferred) 3-(2-Benzoyl-3-butylaminopropyl)-pyran-2-one (14b) 2-Amino-4-phenyl-4H-pyran (11a)
Molecular Formula C₂₁H₂₂O₄ (estimated) C₂₃H₂₃NO₄·H₂O C₁₆H₁₂N₄O₂
Key Functional Groups Benzyl ester, dihydropyran, hydroxy Pyran-2-one, benzoyl, butylamine Amino, cyano, pyran
Solubility Moderate (lipophilic ester) Low (hydrophobic benzoyl/alkyl chains) Moderate (polar cyano/amino)
Spectroscopic Data Not available IR: 1704 cm⁻¹ (C=O); MS: m/z 270 (M⁺) IR/Mass data not reported

Stereochemical Considerations

The (2R)-configuration of the hydroxypropanoate group in the target compound distinguishes it from racemic or uncharacterized analogs in the evidence. For instance, 3-[2-benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one (14d) () lacks defined stereochemistry, which could impact binding affinity in chiral environments .

Research Implications and Gaps

  • Activity Prediction : The dihydropyran ring in the target compound may confer rigidity and improved bioavailability compared to fully saturated or aromatic analogs .
  • Synthetic Challenges : Esterification and stereocontrol during synthesis require optimization, as seen in related benzyl-protected intermediates .
  • Data Limitations : Experimental data (e.g., NMR, bioactivity) for the target compound are absent in the provided evidence, necessitating further studies.

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